2-Bromopyrazine

Vue d'ensemble

Description

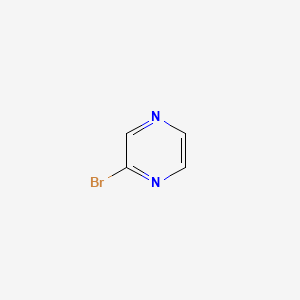

2-Bromopyrazine is a heterocyclic aromatic organic compound with the molecular formula C4H3BrN2. It is a derivative of pyrazine, where one of the hydrogen atoms is replaced by a bromine atom. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromopyrazine can be synthesized through several methods. One common method involves the bromination of pyrazine. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves the use of high-purity pyrazine and bromine, with careful control of reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromopyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: this compound can be oxidized to form pyrazine N-oxide using oxidizing agents such as peracids.

Reduction Reactions: The compound can be reduced to pyrazine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and palladium catalysts.

Oxidation: Peracids and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.

Major Products Formed:

Substitution: Various substituted pyrazines depending on the nucleophile used.

Oxidation: Pyrazine N-oxide.

Reduction: Pyrazine.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

2-Bromopyrazine serves as a crucial intermediate in synthesizing numerous pharmaceuticals, particularly those targeting cancer and inflammation. Its bromine substituent enhances the reactivity of the pyrazine ring, facilitating the formation of complex medicinal compounds.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit potent cytotoxicity against various cancer cell lines. For instance, a study highlighted its effectiveness in inhibiting the growth of HepG2 liver cancer cells, with IC50 values indicating strong bioactivity .

Agricultural Chemicals

Use in Agrochemicals:

The compound is utilized in formulating pesticides and herbicides. Its unique chemical properties contribute to enhancing crop protection and yield.

Example: Herbicide Development

A notable application involved the synthesis of new herbicides based on this compound derivatives, which demonstrated improved efficacy in controlling weed populations compared to traditional agents .

Building Block for Complex Molecules:

In organic synthesis, this compound acts as a versatile building block for creating more complex organic molecules. Its bromine atom facilitates nucleophilic substitutions and cross-coupling reactions.

Synthesis Example:

A recent study described the successful synthesis of various heterocyclic compounds using this compound as a precursor through palladium-catalyzed coupling reactions, yielding high product diversity .

Biochemical Applications

Study of Biochemical Pathways:

Researchers utilize this compound to investigate biochemical pathways and interactions, aiding in understanding disease mechanisms and therapeutic targets.

Case Study: Neuroprotection Research

In vivo studies have shown that compounds derived from this compound exhibit neuroprotective effects by reducing oxidative stress markers in rodent models of neurodegeneration . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Mécanisme D'action

The mechanism of action of 2-Bromopyrazine depends on its specific application. In general, the compound interacts with molecular targets through its bromine and pyrazine moieties. These interactions can involve covalent bonding, hydrogen bonding, and π-π stacking interactions. The exact pathways and molecular targets vary depending on the specific derivative and application .

Comparaison Avec Des Composés Similaires

2-Chloropyrazine: Similar in structure but with a chlorine atom instead of bromine.

2-Bromopyridine: Another brominated heterocycle with a pyridine ring instead of pyrazine.

2-Bromopyrimidine: Contains a pyrimidine ring and is used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness of 2-Bromopyrazine: this compound is unique due to its specific reactivity and the ability to form various derivatives. Its bromine atom provides a versatile handle for further functionalization, making it valuable in organic synthesis and research .

Activité Biologique

2-Bromopyrazine is a halogenated derivative of pyrazine, a heterocyclic aromatic compound. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C4H3BrN2

- Molecular Weight : 174.98 g/mol

- IUPAC Name : this compound

The presence of the bromine atom enhances the compound's reactivity and biological interactions compared to unsubstituted pyrazine.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in cancer therapy. For instance, a novel derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), exhibited significant antiproliferative effects against various cancer cell lines.

Case Study: BPU Activity Against MCF-7 Cells

In vitro studies demonstrated that BPU inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 8.47 ± 0.18 µM after 48 hours of treatment. The viability percentages at different concentrations were as follows:

| Concentration (µM) | Viable Cells (%) at 48h | Viable Cells (%) at 72h |

|---|---|---|

| 5 | 58.48 | 43.89 |

| 10 | 45.22 | 23.88 |

| 20 | 21.24 | 15.05 |

The results indicated that BPU's growth inhibitory effect increased with prolonged exposure, suggesting a time-dependent mechanism of action .

The mechanism by which this compound derivatives exert their anticancer effects involves several pathways:

- Inhibition of Matrix Metalloproteinases (MMPs) : Computational docking studies revealed that BPU binds effectively to MMP-2 and MMP-9, enzymes implicated in tumor metastasis.

- Cell Cycle Arrest : Flow cytometry analysis showed that BPU treatment led to significant alterations in cell cycle progression, particularly an increase in sub-G1 phase cells, indicating apoptosis induction .

Antimicrobial Activity

Beyond anticancer properties, this compound exhibits notable antimicrobial activity. Research indicates that pyrazine derivatives can inhibit various bacterial strains and fungi.

Table: Antimicrobial Efficacy of Pyrazine Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the brominated pyrazines could be developed into effective antimicrobial agents against resistant strains .

Neuroprotective Effects

Research has also explored the neuroprotective potential of pyrazine derivatives, including this compound. In vitro studies on neuronal cell lines such as SH-SY5Y have shown that these compounds can mitigate oxidative stress-induced cell death.

Case Study: Neuroprotective Mechanism

In experiments where SH-SY5Y cells were exposed to hydrogen peroxide (H2O2), treatment with certain pyrazine derivatives resulted in increased cell viability and reduced apoptosis markers:

Propriétés

IUPAC Name |

2-bromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFCNCNTGOFBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349062 | |

| Record name | 2-bromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56423-63-3 | |

| Record name | 2-bromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2-bromopyrazine, and how have researchers determined this information?

A1: this compound (molecular formula C4H2BrN2, molecular weight 158.99 g/mol) is a pyrazine derivative where a bromine atom substitutes one hydrogen on the pyrazine ring. While its spectroscopic data requires further investigation, its structural characterization heavily relies on X-ray crystallography. [, ] For instance, in a study published in Acta Crystallographica Section E, researchers elucidated the crystal structure of a bimetallic metal-organic framework incorporating this compound. [] They determined that the iron(II) cation sits on an inversion center with an octahedral FeN6 coordination environment, while the copper(I) center displays a fourfold CuC3N coordination with near-perfect trigonal-pyramidal geometry. [] This type of detailed structural analysis is crucial for understanding the molecule's interactions and potential applications.

Q2: What are the applications of this compound in materials science?

A2: this compound shows promise in constructing metal-organic frameworks (MOFs). [, ] These frameworks, formed through the coordination of metal ions with organic ligands, have garnered significant interest for their potential in gas storage, separation, catalysis, and sensing. [, ] this compound, acting as an organic ligand, can bridge metal centers to create unique MOF architectures with potentially tunable properties. [] For example, one study demonstrated its use in forming a one-dimensional copper(I)-iodine-pyrazine coordination polymer with pressure-induced phase transitions and interesting opto-electronic responses. [] This highlights the potential of this compound-based MOFs in developing advanced materials with stimuli-responsive behavior.

Q3: Are there any known synthetic routes for this compound?

A3: Yes, the synthesis of this compound has been previously explored. [] While the details require further consultation of the original research, the study mentions improving existing synthetic methods and investigating the metalation of this compound using lithium alkylamides. [] This suggests ongoing research towards optimizing the synthesis and exploring the reactivity of this compound for broader applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.